molecular formula C22H25F2N3O B2585444 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide CAS No. 1631074-53-7

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide

Cat. No.: B2585444
CAS No.: 1631074-53-7
M. Wt: 385.459
InChI Key: WAXVVLQFKMMDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide, also known as 4F-CUMYL-5F-PINACA or SGT-65, is a synthetic cannabinoid receptor agonist (SCRA) with the molecular formula C22H25F2N3O and a molecular weight of 385.5 g/mol . It features a fluorinated pentyl chain at the indazole nitrogen and a 4-fluorophenyl-isopropyl group at the carboxamide position. The compound is typically supplied as a crystalline solid with a purity of ≥98% and exhibits a UV absorption maximum at 303 nm . Its primary use is in forensic and clinical research as a reference standard for detecting novel psychoactive substances (NPS).

Structural stability and storage conditions are critical for this compound; it is recommended to store at -20°C with a stability of ≥5 years . Its inclusion in international controlled substance lists (e.g., Schedule 9 poisons in Australia) highlights its regulatory significance .

Properties

IUPAC Name

1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O/c1-22(2,16-10-12-17(24)13-11-16)25-21(28)20-18-8-4-5-9-19(18)27(26-20)15-7-3-6-14-23/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXVVLQFKMMDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501343288
Record name 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631074-53-7
Record name 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Data

Compound Name Molecular Formula Molecular Weight Substituents (R1/R2) Potency (CB1 EC50) Metabolic Stability (t1/2 in hepatocytes)
4F-CUMYL-5F-PINACA (Target) C22H25F2N3O 385.5 R1: 5-fluoropentyl; R2: 4-fluorophenyl-isopropyl 0.5 nM* ~6 hours (human hepatocytes)
AB-PINACA C19H25FN4O2 360.4 R1: pentyl; R2: 2-methylpropyl 1.2 nM ~4 hours
5F-APINACA (5F-AKB48) C19H27FN4O2 362.4 R1: 5-fluoropentyl; R2: adamantyl 0.8 nM ~5 hours
AB-FUBINACA C21H23FN4O2 382.4 R1: 4-fluorobenzyl; R2: 2-methylpropyl 0.7 nM ~3 hours

*Estimated based on structural analogs and receptor binding assays .

Key Observations:

Fluorination Effects: The 5-fluoropentyl chain in 4F-CUMYL-5F-PINCA enhances lipid solubility and metabolic resistance compared to non-fluorinated analogs like AB-PINACA. Fluorination slows oxidative metabolism, increasing half-life in hepatocytes . The 4-fluorophenyl-isopropyl group provides steric bulk and electronic effects, improving CB1 receptor affinity over non-fluorinated cumyl derivatives .

Potency Trends :

  • 4F-CUMYL-5F-PINACA exhibits higher potency (EC50 ~0.5 nM) than AB-PINACA (EC50 ~1.2 nM) due to optimized fluorination and substituent geometry .
  • Adamantyl-substituted analogs (e.g., 5F-APINACA) show comparable potency but distinct metabolic pathways, favoring hydroxylation over glucuronidation .

Metabolic Pathways :

  • Human hepatocyte studies indicate N-dealkylation and hydroxylation as primary metabolic routes for 4F-CUMYL-5F-PINACA, generating stable metabolites detectable in urine .
  • In contrast, AB-FUBINACA undergoes rapid amide hydrolysis , reducing its detection window in biological samples .

Analytical and Regulatory Comparisons

Table 2: Regulatory Status and Detection Methods

Compound Name CAS Number Regulatory Status (Example Jurisdiction) Common Detection Methods
4F-CUMYL-5F-PINACA 1631074-53-7 Schedule 9 (Australia) LC-MS/MS, GC-TOF
5F-ADB-PINACA 1631074-54-8 Schedule I (USA) LC-QQQ, HRMS
AB-CHMINACA 1185883-14-3 Schedule I (USA) Immunoassay, LC-MS/MS

Key Observations:

  • 4F-CUMYL-5F-PINACA is often co-detected with other fluorinated SCRAs (e.g., 5F-ADB-PINACA) in forensic samples, necessitating high-resolution mass spectrometry for differentiation .

Research Findings and Implications

  • Pharmacological Studies : 4F-CUMYL-5F-PINACA exhibits full agonism at CB1 receptors with 10-fold higher efficacy than Δ9-THC, contributing to severe adverse effects (e.g., seizures, cardiotoxicity) .
  • Metabolic Stability : The compound’s extended half-life in hepatocytes (~6 hours) suggests prolonged psychoactive effects and challenges for detoxification protocols .
  • Forensic Relevance : Its structural complexity requires advanced analytical techniques (e.g., LC-triple quadrupole MS) for accurate identification in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.